molecular formula C12H7BrClN3 B2563197 3-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine CAS No. 19601-74-2

3-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine

Numéro de catalogue: B2563197
Numéro CAS: 19601-74-2
Poids moléculaire: 308.56
Clé InChI: HCHKMKGRDUJJEU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine is a heterocyclic compound that features a fused imidazo-pyridazine ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenylimidazo[1,2-b]pyridazine with bromine and chlorine in the presence of a suitable catalyst. The reaction conditions often require an inert atmosphere and temperatures ranging from 0°C to 50°C to ensure the selective bromination and chlorination at the desired positions on the imidazo-pyridazine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds suitable for pharmaceutical applications.

Analyse Des Réactions Chimiques

Types of Reactions

3-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield dehalogenated derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-b]pyridazines, dehalogenated derivatives, and coupled products with extended conjugation or additional functional groups.

Applications De Recherche Scientifique

Medicinal Chemistry

Therapeutic Potential
The compound serves as a crucial intermediate in the synthesis of various therapeutic agents. Notably, it has been investigated for its role as a selective inhibitor of dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), which is implicated in several diseases including cancer and Type 2 diabetes. Studies have demonstrated that derivatives of imidazo[1,2-b]pyridazine can selectively inhibit DYRK1A, leading to potential treatments for these conditions .

Kinase Inhibition
Research indicates that 3-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine derivatives exhibit potent inhibitory activity against various kinases, including FLT3, which is a significant target in acute myeloid leukemia (AML). For instance, certain derivatives have shown nanomolar inhibitory activity against recombinant FLT3-ITD and FLT3-D835Y mutations, which are common in AML patients .

Biological Studies

Enzyme Inhibition and Receptor Binding
The compound's structural features allow it to interact with specific enzymes and receptors. Its mechanism of action often involves binding to the active or allosteric sites of enzymes, thereby inhibiting their activity. This property makes it valuable for studying enzyme inhibition and receptor modulation.

Case Studies

  • DYRK1A Inhibition : A study focused on optimizing imidazo[1,2-b]pyridazine fragments led to the discovery of a compound that inhibited DYRK1A with high selectivity over other kinases. The binding mode was elucidated using X-ray crystallography, which facilitated the rational design of more effective inhibitors .
  • FLT3 Kinase Inhibition : Research on various imidazo[1,2-b]pyridazine derivatives revealed their effectiveness in inhibiting FLT3 mutations associated with poor prognosis in AML patients. Compounds were screened for their antiproliferative activity and showed promising results against resistant strains .

Material Science

Beyond medicinal applications, this compound is being explored for use in material science. Its unique electronic properties make it a candidate for organic electronics and as a building block for novel materials with specific functionalities.

Mécanisme D'action

The mechanism of action of 3-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor binding studies, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

  • 3-Bromo-6-chloroimidazo[1,2-b]pyridazine
  • 2-Phenylimidazo[1,2-b]pyridazine
  • 6-Chloro-2-phenylimidazo[1,2-b]pyridazine

Uniqueness

3-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine is unique due to the presence of both bromine and chlorine atoms on the imidazo-pyridazine ring, which imparts distinct reactivity and biological activity. This dual halogenation allows for selective functionalization and enhances its potential as a versatile intermediate in synthetic chemistry and drug development.

Activité Biologique

3-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₇BrClN₃, with a molecular weight of 308.56 g/mol. The compound features a fused imidazo-pyridazine ring system characterized by the presence of bromine and chlorine substituents that enhance its reactivity and biological activity .

Enzyme Inhibition:
Research indicates that this compound acts primarily through enzyme inhibition. It has been shown to interact effectively with specific enzymes, particularly calcium-dependent protein kinase 1 (PfCDPK1) from Plasmodium falciparum, which is crucial for the survival of the malaria parasite. This interaction prevents substrate binding, disrupting essential enzymatic functions .

Receptor Binding:
The compound may also function as an agonist or antagonist at various receptors, modulating downstream signaling pathways. Its structural similarity to other biologically active molecules suggests potential applications in receptor-targeted therapies .

Biological Activities

The biological activities of this compound are diverse:

  • Anticancer Activity: Studies have demonstrated that this compound inhibits cell proliferation and induces apoptosis in various cancer cell lines. This suggests its potential use as an anti-cancer agent .
  • Antimicrobial Properties: There is evidence to suggest that the compound exhibits antibacterial activity, which may be influenced by its halogen substituents . Further research is necessary to evaluate its effectiveness against different bacterial strains.

Research Findings

Several studies have highlighted the biological significance of this compound:

StudyFindings
Asif et al. (2017)Discussed various pyridazinone derivatives and their broad spectrum of biological activities including anticancer and antimicrobial effects .
Smolecule Interaction StudiesRevealed effective binding to specific enzymes and potential for inhibiting kinases involved in cellular processes .
PMC Article on Pyrazole DerivativesExplored similar compounds with notable biological activities, suggesting a broader applicability of heterocyclic compounds in medicinal chemistry .

Case Studies

  • Malaria Treatment Potential:
    • A study demonstrated that this compound effectively inhibited PfCDPK1, indicating its potential as a therapeutic agent against malaria .
  • Cancer Cell Line Inhibition:
    • In vitro studies showed that this compound significantly reduced viability in various cancer cell lines, supporting its development as an anti-cancer drug .

Propriétés

IUPAC Name

3-bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrClN3/c13-12-11(8-4-2-1-3-5-8)15-10-7-6-9(14)16-17(10)12/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCHKMKGRDUJJEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C(=N2)C=CC(=N3)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.